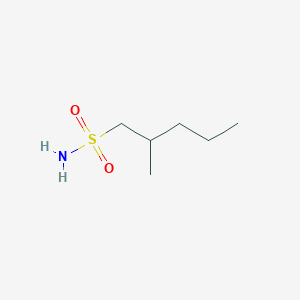
2-Méthylpentane-1-sulfonamide
Vue d'ensemble
Description
2-Methylpentane-1-sulfonamide is a useful research compound. Its molecular formula is C6H15NO2S and its molecular weight is 165.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methylpentane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylpentane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications pharmacologiques
Le 2-Méthylpentane-1-sulfonamide présente une variété d'activités pharmacologiques, telles que l'inhibition de l'anhydrase carbonique et de la dihydroptéroate synthétase, ce qui lui permet de jouer un rôle dans le traitement de divers états pathologiques, notamment la diurèse, l'hypoglycémie, la thyroïdite, l'inflammation et le glaucome .
Impact environnemental
Les sulfonamides comme le this compound sont considérés comme des polluants environnementaux en raison de leur utilisation répandue dans le traitement des animaux et des humains. Ils présentent des risques tels que des perturbations des chaînes alimentaires, des écosystèmes locaux et contribuent au développement de la résistance aux antimicrobiens .
Mécanisme D'action
Target of Action
2-Methylpentane-1-sulfonamide is a sulfonamide derivative. Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance, respiration, and the synthesis of folic acid, which is essential for DNA replication.
Mode of Action
Sulfonamides, including 2-Methylpentane-1-sulfonamide, act by competitively inhibiting the enzyme dihydropteroate synthetase . This enzyme is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfonamides prevent the production of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by 2-Methylpentane-1-sulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, 2-Methylpentane-1-sulfonamide prevents the formation of dihydropteroate, a precursor of folic acid. This leads to a decrease in the availability of folic acid, which is essential for DNA synthesis. As a result, bacterial growth is inhibited .
Pharmacokinetics
They are metabolized in the liver and excreted primarily in the urine
Result of Action
The primary result of the action of 2-Methylpentane-1-sulfonamide is the inhibition of bacterial growth. By preventing the synthesis of folic acid, an essential component for DNA replication, 2-Methylpentane-1-sulfonamide effectively inhibits the ability of bacteria to replicate .
Action Environment
The efficacy and stability of 2-Methylpentane-1-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as organic matter in the environment, could potentially interact with the drug and affect its bioavailability
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-Methylpentane-1-sulfonamide are not fully understood due to the limited research available. As a sulfonamide, it likely interacts with various enzymes, proteins, and other biomolecules. Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These interactions often involve the inhibition of enzymes, which can disrupt the normal function of the biomolecules and alter biochemical reactions .
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Sulfonamides typically exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Sulfonamides are known to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Sulfonamides are known to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Sulfonamides are known to interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Sulfonamides are known to interact with various transporters or binding proteins and can have effects on their localization or accumulation .
Subcellular Localization
Sulfonamides are known to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
2-methylpentane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2S/c1-3-4-6(2)5-10(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPZDLNZQVUSOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


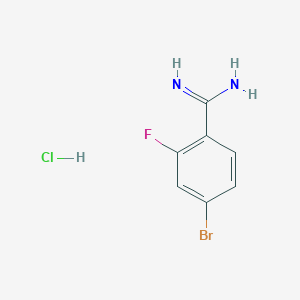
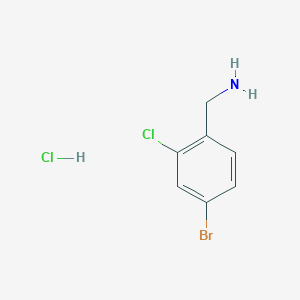
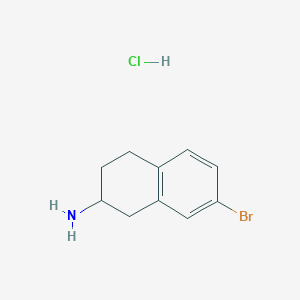
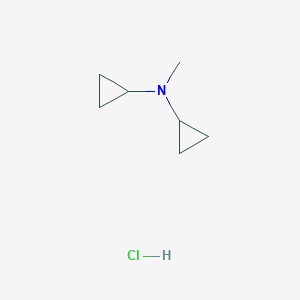
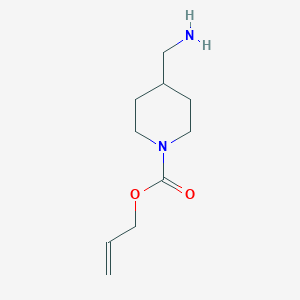
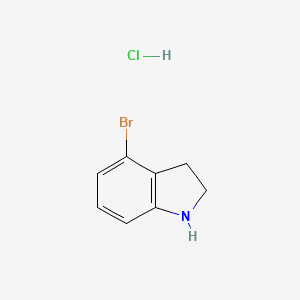
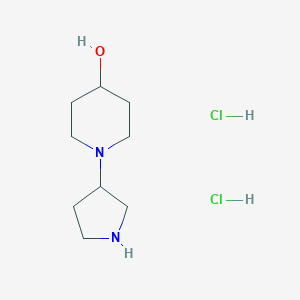
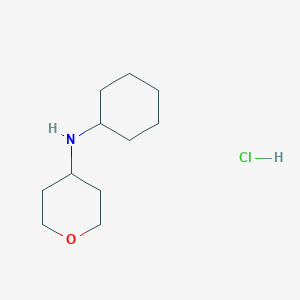
![2-[4-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-1-piperazinyl]-1-ethanol](/img/structure/B1527810.png)
![2-[Benzyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1527811.png)
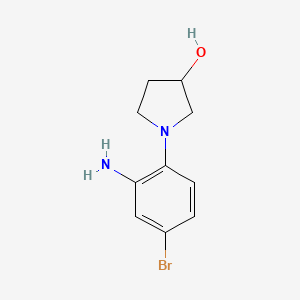
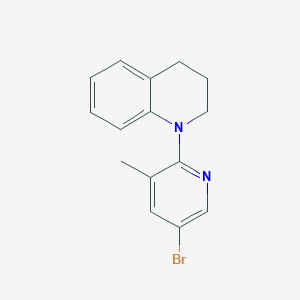
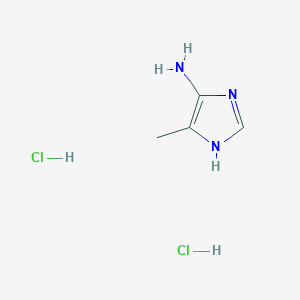
![6-Bromobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1527817.png)
